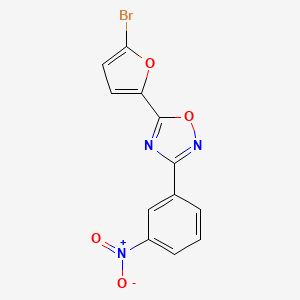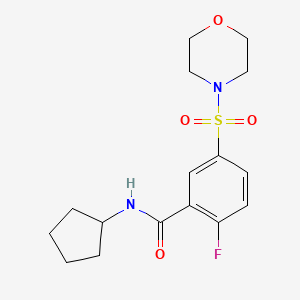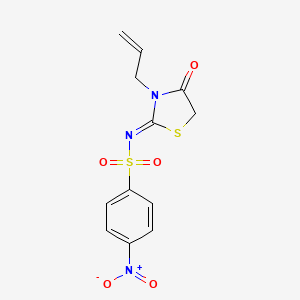![molecular formula C19H17N3O3 B5841673 N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide, also known as CPPB, is a chemical compound that has been widely used in scientific research. CPPB is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that plays a crucial role in the modulation of pain, anxiety, and mood.
作用机制
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide acts as a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. The receptor is activated by the endogenous neuropeptide nociceptin/orphanin FQ peptide, which plays a crucial role in the modulation of pain, anxiety, and mood. N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide binds to the NOP receptor and blocks the effects of nociceptin/orphanin FQ peptide, leading to a reduction in pain, anxiety, and mood.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide can produce a variety of biochemical and physiological effects. N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has been shown to reduce pain and anxiety in animal models of pain and anxiety. N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has also been shown to produce antidepressant-like effects in animal models of depression. In addition, N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has been shown to reduce stress-induced behaviors in animal models of stress.
实验室实验的优点和局限性
The use of N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide in lab experiments has several advantages and limitations. One advantage is that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide is a selective antagonist of the NOP receptor, which allows for the specific investigation of the physiological and pharmacological roles of the receptor. Another advantage is that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide is relatively easy to synthesize and can be obtained in large quantities. One limitation is that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide can produce off-target effects, which can complicate the interpretation of experimental results. Another limitation is that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide can be expensive, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide in scientific research. One direction is the investigation of the role of the NOP receptor in drug addiction and withdrawal. Another direction is the investigation of the role of the NOP receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of more selective and potent NOP receptor antagonists could lead to the development of new therapeutics for pain, anxiety, and mood disorders.
合成方法
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide involves a series of chemical reactions. The starting material is 4-nitrobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-cyanocyclopentene in the presence of a Lewis acid catalyst to form the corresponding cyclopentyl ketone. The ketone is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to form the corresponding aryl boronic acid. Finally, the aryl boronic acid is reacted with 4-nitrobenzoyl chloride in the presence of a base to form N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide.
科学研究应用
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has been widely used in scientific research as a tool for investigating the physiological and pharmacological roles of the NOP receptor. Studies have shown that N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide can be used to block the effects of nociceptin/orphanin FQ peptide on pain, anxiety, and mood. N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide has also been used to investigate the role of the NOP receptor in drug addiction, depression, and stress.
属性
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c20-13-19(11-1-2-12-19)15-5-7-16(8-6-15)21-18(23)14-3-9-17(10-4-14)22(24)25/h3-10H,1-2,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJYOLJQNYJJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5841596.png)
![3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841597.png)






![3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841660.png)
![5H-indeno[1,2-b]pyridin-5-one 5H-indeno[1,2-b]pyridin-5-ylidenehydrazone](/img/structure/B5841665.png)

![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)

